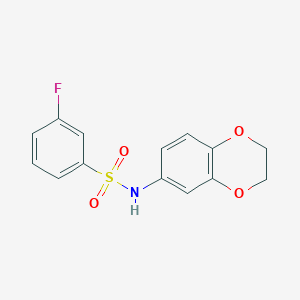

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-10-2-1-3-12(8-10)21(17,18)16-11-4-5-13-14(9-11)20-7-6-19-13/h1-5,8-9,16H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJAXNIPUSCYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in an aqueous alkaline medium, such as sodium carbonate (Na2CO3) solution, under controlled pH conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired sulfonamide compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes can be employed to enhance production efficiency. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further characterized and utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be harnessed to study enzyme mechanisms and develop new therapeutic agents.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antibacterial and antiviral agent. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to develop new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

*Calculated based on analogous structures.

Key Observations :

- The 3-fluoro substituent in the target compound introduces distinct electronic effects compared to the 4-methyl or 4-fluoro analogs.

- Crystallographic data for the 4-fluoro analog reveals C(4) chains formed via N–H···O hydrogen bonds, differing from the glide-symmetry chains in the 3-fluoro derivative, suggesting altered packing efficiencies .

Table 2: Antibacterial and Lipoxygenase Inhibition Data

Key Findings :

- The 4-methylbenzenesulfonamide (3) exhibits moderate activity against E. coli but is inactive against S. aureus and P. aeruginosa .

- Lipoxygenase inhibition is significantly enhanced with bulky N-substituents (e.g., 3-phenylpropyl in 5c), likely due to improved hydrophobic interactions with the enzyme’s active site . The 3-fluoro analog’s smaller substituent may limit such effects unless its electronic properties compensate.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C14H12FNO4S |

| Molecular Weight | 299.31 g/mol |

| CAS Number | 331970-74-2 |

The structure features a benzodioxin moiety linked to a fluorobenzenesulfonamide, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with 3-fluorobenzenesulfonyl chloride in an appropriate solvent under controlled pH conditions. The reaction yields the sulfonamide derivative with high purity and yield, often confirmed by techniques such as NMR and IR spectroscopy .

Antidiabetic Potential

Recent studies have evaluated the compound's activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. The results indicate that while this compound exhibits some inhibitory effects, its potency is moderate compared to established inhibitors like acarbose. The IC50 values for related compounds in this series ranged from 81.12 μM to 86.31 μM .

Antimicrobial Activity

In addition to antidiabetic properties, preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Case Studies

- Case Study on Antidiabetic Activity : A study conducted on a series of benzodioxin derivatives demonstrated that modifications in the sulfonamide group significantly influenced α-glucosidase inhibition. The most potent derivatives had substitutions that enhanced binding affinity to the enzyme active site .

- Case Study on Antimicrobial Effects : Another investigation focused on the antibacterial properties of this compound against clinical isolates of E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that was competitive with conventional antibiotics .

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (slow addition) | Reduces side reactions |

| Reaction Time | 4–6 hours | Ensures completion |

| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 | Minimizes unreacted starting material |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound and its derivatives?

Basic Research Question

IR Spectroscopy : Confirms sulfonamide groups via S=O asymmetric/symmetric stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N-H bending (1550–1500 cm⁻¹) .

¹H NMR : Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling).

- Dihydrobenzodioxin CH₂ groups (δ 4.2–4.4 ppm) .

Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (C₁₅H₁₂FNO₄S: 321.32 g/mol).

What initial biological screening approaches are recommended to assess the therapeutic potential of this compound?

Basic Research Question

- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents show enhanced activity .

- Enzyme Inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) for anti-inflammatory or Alzheimer’s applications. IC₅₀ values correlate with substituent electronegativity .

How do structural modifications at the sulfonamide nitrogen influence the bioactivity of derivatives?

Advanced Research Question

Substituents on the sulfonamide nitrogen significantly alter bioactivity:

| Substituent | Antibacterial Activity (MIC, μg/mL) | LOX Inhibition (% at 100 μM) |

|---|---|---|

| -H (Parent Compound) | 32–64 | 45–55 |

| -CH₃ | 16–32 | 60–70 |

| -NO₂ | 8–16 | 75–85 |

Electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing electrophilicity and target binding .

What crystallographic data are available for this compound, and how can they inform molecular interaction studies?

Advanced Research Question

Single-crystal X-ray diffraction of analogues (e.g., 4-fluoro derivative) reveals:

- Bond Lengths : S-N (1.63 Å) and S=O (1.43 Å) confirm sulfonamide geometry.

- Dihedral Angles : ~85° between benzodioxin and sulfonaryl planes, suggesting limited conjugation .

- Packing Interactions : C-H···O and π-π stacking stabilize the lattice, guiding co-crystallization studies with biological targets.

How can researchers resolve contradictions in biological activity data across different substituted derivatives?

Advanced Research Question

Discrepancies arise from assay variability or substituent electronic effects. Strategies include:

- Standardized Protocols : Fix parameters like inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) for antibacterial tests .

- QSAR Modeling : Relate substituent Hammett constants (σ) to bioactivity. For example, -NO₂ (σ = 1.24) correlates with higher LOX inhibition (R² = 0.89) .

- Dose-Response Curves : Calculate exact IC₅₀/EC₅₀ values to compare potency across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.